4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline
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Overview
Description
4-{3-fluoro-8-azabicyclo[321]octane-8-carbonyl}-N,N-dimethylaniline is a complex organic compound that features a bicyclic structure with a fluorine atom and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic structure from acyclic starting materials . Key steps often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride: Similar bicyclic structure with a fluorine atom but lacks the dimethylaniline moiety.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and synthesis.
Uniqueness
4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline is unique due to its combination of a fluorine-substituted bicyclic structure and a dimethylaniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-18(2)13-5-3-11(4-6-13)16(20)19-14-7-8-15(19)10-12(17)9-14/h3-6,12,14-15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGSMNUNLGKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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